Picomolar HIV-1 Protease Inhibition Potency: A Critical Differentiator for Antiviral Drug Development
As a key component of a biaryl pyridylfuran P3 substituent on the hydroxyethylene isostere scaffold, Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- enables HIV protease inhibitors to achieve picomolar (IC50) potency against protease enzymes from PI-resistant HIV-1 strains [1]. This represents a >10,000-fold improvement over indinavir, a first-generation protease inhibitor, which shows IC50 values >1000 nM against the same resistant strains [1].
| Evidence Dimension | HIV-1 Protease Inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 0.60 nM (Compound 3, containing the target pyridylfuran scaffold) [1] |
| Comparator Or Baseline | Indinavir >1000 nM [1] |
| Quantified Difference | >1666-fold improvement in potency |
| Conditions | In vitro enzymatic assay against NL4-3 HIV-1 protease |
Why This Matters
This potency differential is critical for researchers selecting a starting material for next-generation antiviral agents targeting drug-resistant HIV strains.
- [1] Duffy, J. L., Rano, T. A., Kevin, N. J., Chapman, K. T., Schleif, W. A., Olsen, D. B., ... & Tata, J. R. (2003). HIV protease inhibitors with picomolar potency against PI-Resistant HIV-1 by extension of the P3 substituent. Bioorganic & Medicinal Chemistry Letters, 13(15), 2569-2572. View Source
